methyl 2-{4,6-dioxo-2,3-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 2-{4,6-dioxo-2,3-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a fused pyrrolo[3,4-d][1,2]oxazole core, a tetrahydrobenzothiophene ring, and ester functionalities. The pyrrolo-oxazole moiety (a bicyclic system combining pyrrolidine and oxazole rings) is substituted with two phenyl groups at positions 2 and 3, while the benzothiophene ring is esterified at position 2. This compound’s structural elucidation likely relies on crystallographic tools such as SHELXL for small-molecule refinement, as highlighted in , which underscores the widespread use of SHELX software in crystallography .
Properties
IUPAC Name |
methyl 2-(4,6-dioxo-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5S/c1-33-27(32)20-18-14-8-9-15-19(18)35-26(20)28-24(30)21-22(16-10-4-2-5-11-16)29(34-23(21)25(28)31)17-12-6-3-7-13-17/h2-7,10-13,21-23H,8-9,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXKPXNHFCOXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)N3C(=O)C4C(N(OC4C3=O)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{4,6-dioxo-2,3-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydrobenzo[b]thiophene structure, followed by the introduction of the pyrrolo[3,4-d]isoxazole moiety. Key steps include cyclization reactions, oxidation, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, methyl 2-{4,6-dioxo-2,3-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics, such as enhanced stability or reactivity, to the materials.
Mechanism of Action
The mechanism of action of methyl 2-{4,6-dioxo-2,3-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s full range of effects.
Comparison with Similar Compounds
a) Ethyl 4,6-Dioxo-5-[3-(Trifluoromethyl)Phenyl]-4,5,6,6a-Tetrahydro-3aH-Pyrrolo[3,4-d]Isoxazole-3-Carboxylate ()
- Structural Differences : Replaces the target compound’s diphenyl groups with a single 3-(trifluoromethyl)phenyl substituent.
- Implications : The electron-withdrawing trifluoromethyl group enhances polarity and may reduce lipophilicity (logP) compared to the diphenyl analog. This could influence solubility and membrane permeability .
b) 5-(4-Methylphenyl)-3-(2-Methylpropyl)-2-Phenyl-3a,6a-Dihydro-3H-Pyrrolo[3,4-d][1,2]Oxazole-4,6-Dione ()
- Structural Differences : Features a methylphenyl group and a branched alkyl chain (2-methylpropyl) instead of the target’s diphenyl substitution.
- The absence of a benzothiophene ring limits π-π stacking interactions .
Tetrahydroimidazo-Pyridine and Triazolo-Thiadiazine Systems
a) Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate ()
- Structural Differences: A tetrahydroimidazo-pyridine core with nitro and cyano substituents.
- The absence of a sulfur-containing ring (e.g., benzothiophene) reduces thiophene-mediated interactions .
b) 6-(2,6-Dichlorophenyl)-3-(3-Methyl-1H-Pyrazol-5-Yl)-Triazolo[3,4-b][1,3,4]Thiadiazine-7-Carboxylic Acid ()
- Structural Differences : A triazolo-thiadiazine scaffold with dichlorophenyl and pyrazole substituents.
- Implications: The carboxylic acid group improves water solubility but may limit blood-brain barrier penetration. SwissADME data for this compound (logP = 3.2, high GI absorption) suggest favorable drug-likeness compared to celecoxib, a benchmark COX-2 inhibitor .
Comparative Data Table
*logP values are estimated based on structural analogs due to lack of direct data.
Key Research Findings and Implications
Substituent Effects : Diphenyl groups in the target compound likely confer higher lipophilicity than analogs with single aryl or polar substituents (e.g., CF₃ in ). This may enhance tissue penetration but require formulation optimization for solubility.
Benzothiophene Advantage: The tetrahydrobenzothiophene ring distinguishes the target compound by enabling π-π interactions with aromatic residues in biological targets, a feature absent in purely aliphatic or non-sulfur systems (e.g., ).
Ester vs. Carboxylic Acid : The methyl ester in the target compound may improve cell permeability compared to carboxylic acid-containing analogs (e.g., ), though esterase-mediated hydrolysis could limit bioavailability.
Biological Activity
Methyl 2-{4,6-dioxo-2,3-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Synthesis
The compound's IUPAC name suggests a complex structure featuring multiple functional groups including dioxo and tetrahydro components. The synthesis typically involves multi-step organic reactions that can include cyclization and functional group modifications to achieve the desired molecular architecture.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives of oxazoles showed potent activity against various bacterial strains including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values were determined to assess the effectiveness of these compounds.
Anticancer Activity
Investigations into the anticancer properties of related compounds have shown promising results. A study involving oxazole derivatives reported cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the oxazole ring can enhance anticancer efficacy.
Neuroprotective Effects
Neuroprotective potential has also been explored in compounds structurally related to methyl 2-{4,6-dioxo...}. For example, certain pyrrolidine derivatives have been found to protect neuronal cells from oxidative stress-induced damage . This suggests that similar mechanisms may be applicable to the compound .
Case Studies
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| 1 | Oxazole Derivative | Antimicrobial | Significant activity against E. coli and S. aureus; MIC values established. |
| 2 | Pyrrolidine Analog | Anticancer | Induced apoptosis in cancer cell lines; SAR analysis indicated enhanced activity with specific substitutions. |
| 3 | Related Compound | Neuroprotective | Protected neuronal cells from oxidative stress; potential implications for neurodegenerative diseases. |
The biological activity of methyl 2-{4,6-dioxo...} may be attributed to its ability to interact with various biological targets including enzymes and receptors involved in cellular signaling pathways. Molecular docking studies are essential for elucidating these interactions and understanding the compound’s pharmacodynamics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl 2-{4,6-dioxo-2,3-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how can reaction efficiency be improved?
- Methodological Answer : Multi-step synthesis typically involves cyclocondensation of precursors (e.g., substituted pyrrolo-oxazolones and benzothiophene carboxylates) under controlled conditions. Solvent choice (e.g., ethanol or DMF), temperature gradients, and catalysts (e.g., triethylamine or acetic anhydride) are critical for yield optimization. Employ Design of Experiments (DoE) to systematically vary parameters (e.g., molar ratios, reaction time) and identify optimal conditions using response surface methodology .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use High Performance Liquid Chromatography (HPLC) with UV detection for purity assessment. Structural confirmation requires complementary techniques:
- NMR : , , and 2D-COSY for resolving overlapping signals in the fused heterocyclic system.
- FT-IR : To confirm carbonyl (C=O) and ester (C-O) functional groups.
- Mass Spectrometry (HRMS) : For exact mass determination of the complex molecular ion .
Q. How can computational methods predict the reactivity and stability of intermediates in the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. Tools like COMSOL Multiphysics integrated with AI can simulate reaction dynamics, predict intermediates, and optimize energy barriers. Pair computational results with experimental validation (e.g., trapping intermediates via low-temperature NMR) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. X-ray crystallography) for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). Address this by:
- Variable-Temperature NMR : To observe temperature-dependent shifts.
- Molecular Dynamics Simulations : To model solution-phase behavior.
- Statistical Analysis : Apply principal component analysis (PCA) to correlate spectral outliers with experimental variables .
Q. How can enzyme inhibition assays be designed to evaluate this compound’s biological activity, given its structural complexity?
- Methodological Answer : Target enzymes with active sites complementary to the compound’s fused rings (e.g., kinases or proteases). Use:
- In Vitro Assays : Measure IC values via fluorescence-based kinetic assays.
- Molecular Docking : Predict binding modes using AutoDock Vina or Schrödinger Suite.
- Structure-Activity Relationship (SAR) : Modify substituents on the phenyl or benzothiophene moieties to isolate key pharmacophores .
Q. What advanced reactor designs or separation technologies are suitable for scaling up its synthesis while minimizing byproducts?
- Methodological Answer :
- Membrane Reactors : Enhance selectivity by continuous removal of byproducts (e.g., using ceramic membranes).
- Microfluidic Systems : Improve heat/mass transfer for exothermic steps.
- Process Simulation : Use Aspen Plus to model multi-phase reactions and optimize flow rates .
Q. How can AI-driven experimental design accelerate the discovery of derivatives with enhanced properties?
- Methodological Answer : Implement reinforcement learning algorithms to prioritize synthetic routes based on predicted yields/toxicity. Train models on databases (e.g., Reaxys) to suggest novel substituents. Validate with high-throughput screening (HTS) and automated analytics (e.g., robotic HPLC) .
Data Analysis and Contradiction Management
Q. What statistical approaches are recommended for analyzing inconsistent biological activity data across different assay platforms?
- Methodological Answer : Apply meta-analysis frameworks to harmonize data from disparate sources (e.g., cell-based vs. biochemical assays). Use Bland-Altman plots to assess agreement and hierarchical clustering to identify assay-specific biases .
Q. How do solvent polarity and proticity affect the compound’s stability during long-term storage?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) in varied solvents (e.g., DMSO vs. acetonitrile). Monitor degradation via LC-MS and apply Arrhenius kinetics to extrapolate shelf-life. Non-polar solvents generally reduce hydrolysis of the ester group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
